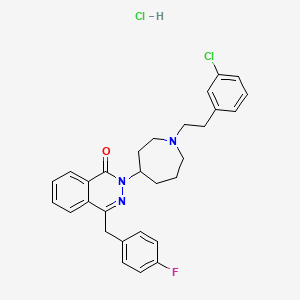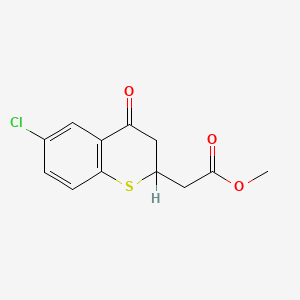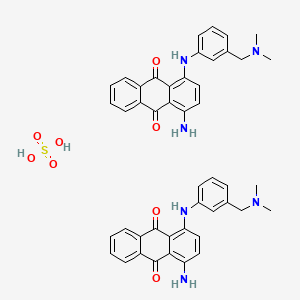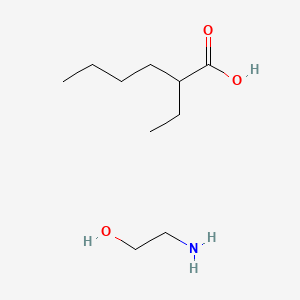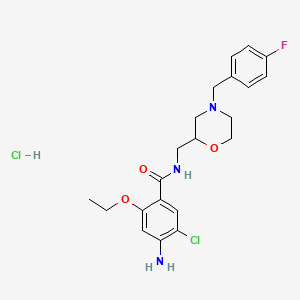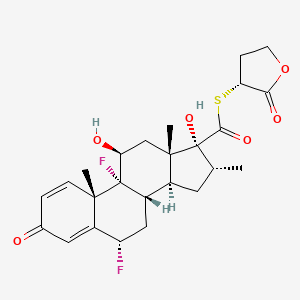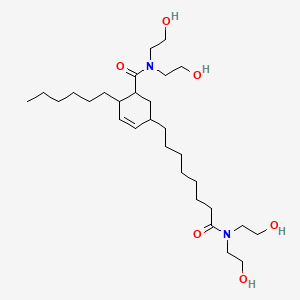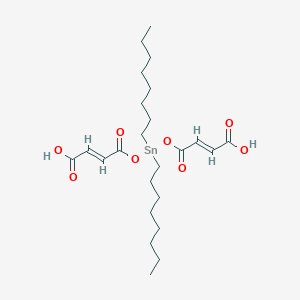
(4-(Bis(4-(3-carboxypropoxy)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Bis(4-(3-carboxypropoxy)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclohexa-2,5-dien-1-ylidene core with bis(4-(3-carboxypropoxy)phenyl)methylene and dimethylammonium groups attached, making it a subject of interest in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Bis(4-(3-carboxypropoxy)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexa-2,5-dien-1-ylidene core, followed by the introduction of bis(4-(3-carboxypropoxy)phenyl)methylene groups through a series of condensation reactions. The final step involves the addition of dimethylammonium groups under controlled conditions to ensure the stability and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and minimize impurities, often employing advanced techniques such as continuous flow chemistry and high-throughput screening.
Análisis De Reacciones Químicas
Types of Reactions
(4-(Bis(4-(3-carboxypropoxy)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(4-(Bis(4-(3-carboxypropoxy)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (4-(Bis(4-(3-carboxypropoxy)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (4-(Bis(4-(3-carboxypropoxy)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium shares similarities with other cyclohexa-2,5-dien-1-ylidene derivatives and compounds containing bis(4-(3-carboxypropoxy)phenyl)methylene groups.
- Other similar compounds include derivatives with different substituents on the phenyl rings or variations in the cyclohexa-2,5-dien-1-ylidene core.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
69087-42-9 |
|---|---|
Fórmula molecular |
C29H31NO6 |
Peso molecular |
489.6 g/mol |
Nombre IUPAC |
4-[4-[[4-(3-carboxypropoxy)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenoxy]butanoate |
InChI |
InChI=1S/C29H31NO6/c1-30(2)24-13-7-21(8-14-24)29(22-9-15-25(16-10-22)35-19-3-5-27(31)32)23-11-17-26(18-12-23)36-20-4-6-28(33)34/h7-18H,3-6,19-20H2,1-2H3,(H-,31,32,33,34) |
Clave InChI |
UWRKUTLWCWITFN-UHFFFAOYSA-N |
SMILES canónico |
C[N+](=C1C=CC(=C(C2=CC=C(C=C2)OCCCC(=O)O)C3=CC=C(C=C3)OCCCC(=O)[O-])C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



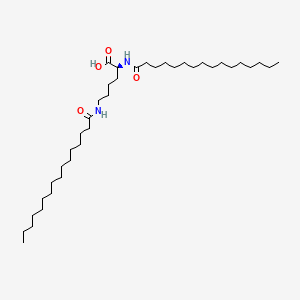
![1-(1-adamantyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B12717807.png)
